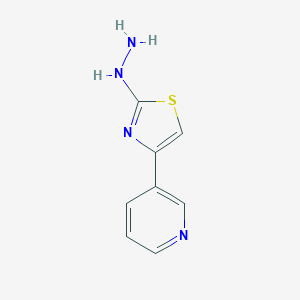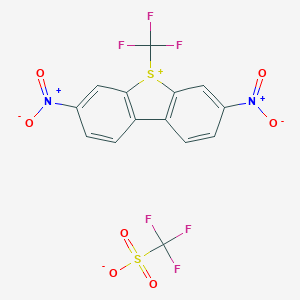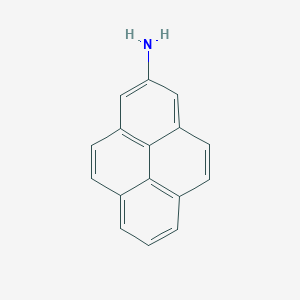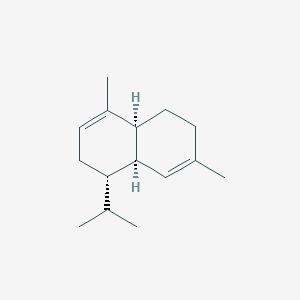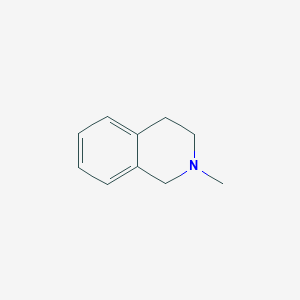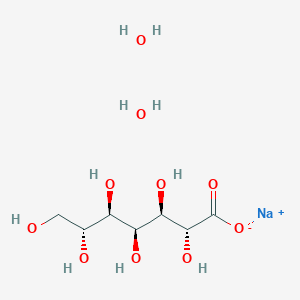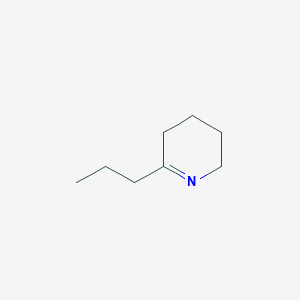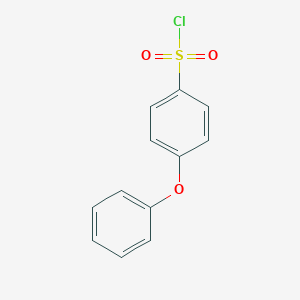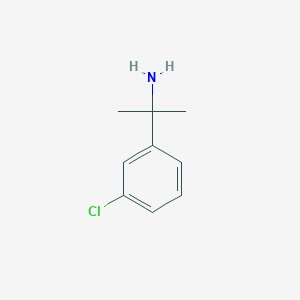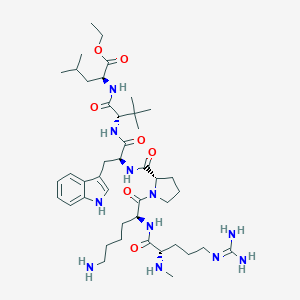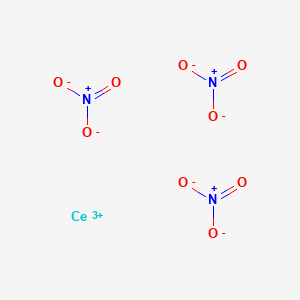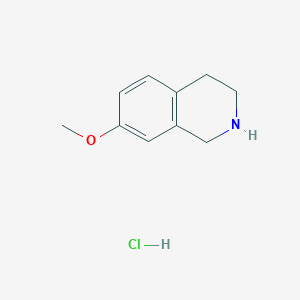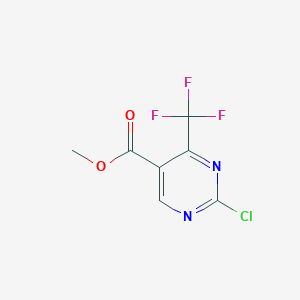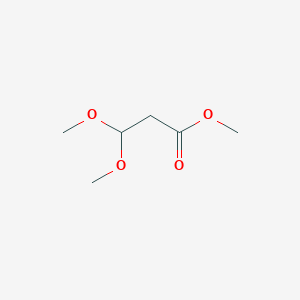![molecular formula C13H11NO B154604 Phenol, 4-[(phenylimino)methyl]- CAS No. 1689-73-2](/img/structure/B154604.png)
Phenol, 4-[(phenylimino)methyl]-
Overview
Description
“Phenol, 4-[(phenylimino)methyl]-” is an organic compound with the molecular formula C13H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols were synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . The synthesized compounds were screened in-vitro for their antibacterial activity against different human pathogens .
Molecular Structure Analysis
The molecular structure of “Phenol, 4-[(phenylimino)methyl]-” consists of a phenol group attached to a phenylimino group . The planarity of the molecule in different polymorphs was found to be significantly different .
Chemical Reactions Analysis
Phenols, including “Phenol, 4-[(phenylimino)methyl]-”, are known to be very reactive towards electrophilic aromatic substitution . They react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .
Scientific Research Applications
Antibacterial Agents
Specific Scientific Field
Summary of the Application
The compound has been synthesized and evaluated in-vitro as a potential antibacterial agent .
Methods of Application or Experimental Procedures
The compound was synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . All the synthesized compounds were screened in-vitro for their antibacterial activity against different human pathogens .
Results or Outcomes
All the compounds exhibited considerable inhibition against the bacteria tested, including B. anthracis, E.coli, S. aureus, S. typhimurium, and P. aeruginosa .
Spectroscopic Identification
Specific Scientific Field
Summary of the Application
The compound and its deutero-derivative have been studied by inelastic incoherent neutron scattering (IINS), infrared (IR) and Raman experimental methods, as well as by Density Functional Theory (DFT) and Density-Functional Perturbation Theory (DFPT) simulations .
Methods of Application or Experimental Procedures
The assignments of vibrational modes within the 3500–50 cm−1 spectral region were made possible through the use of IINS, IR, and Raman experimental methods, as well as DFT and DFPT simulations .
Results or Outcomes
The strong hydrogen bond in the studied compound can be classified as the so-called quasi-aromatic bond . The isotopic substitution supplemented by the results of DFT calculations allowed the identification of vibrational bands associated with all five major hydrogen bond vibrations .
Antimicrobial Efficacy
Specific Scientific Field
Summary of the Application
The compound has been synthesized and evaluated for its potential antimicrobial efficacy .
Methods of Application or Experimental Procedures
The compound was synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . All the synthesized compounds were screened in-vitro for their antimicrobial activity against different human pathogens .
Results or Outcomes
All the compounds exhibited considerable inhibition against the bacteria tested . This study was aimed at exploring the potential antimicrobial activity resulting from the combination of pharmacophores in one structure .
Thermochromism
Summary of the Application
The compound has been studied for its thermochromic properties .
Methods of Application or Experimental Procedures
The compound was studied using various spectroscopic methods, and it was observed that both polymorphs displayed some degree of thermochromism .
Results or Outcomes
Upon cooling, the ‘orange’ polymorph became more yellow, while the ‘yellow’ polymorph became paler . The mechanism for the chromic colour change is believed to be due to a keto–enol tautomerism .
Antifungal Agents
Summary of the Application
The compound has been synthesized and evaluated for its potential antifungal efficacy .
Methods of Application or Experimental Procedures
The compound was synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . All the synthesized compounds were screened in-vitro for their antifungal activity against different human pathogens .
Results or Outcomes
All the compounds exhibited considerable inhibition against the fungi tested . This study was aimed at exploring the potential antifungal activity resulting from the combination of pharmacophores in one structure .
Photochromism
Summary of the Application
The compound has been studied for its photochromic properties .
Methods of Application or Experimental Procedures
The compound was studied using various spectroscopic methods, and it was observed that some N-salicylideneaniline derivatives, including this compound, have generally been found to display photochromism in the solid state .
Results or Outcomes
The mechanism for the chromic colour change is believed to be due to a keto–enol tautomerism . The keto form is coloured, while the enol form is colourless and the switch can be induced either by changes in temperature or by irradiation .
properties
IUPAC Name |
4-(phenyliminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOXNBOSQXQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061885 | |
| Record name | Phenol, 4-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[(phenylimino)methyl]- | |
CAS RN |
1689-73-2 | |
| Record name | N-(4-Hydroxybenzylidene)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-((phenylimino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxybenzalaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[(phenylimino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-[(phenylimino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(PHENYLIMINO)-P-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(Phenylimino)methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNE5J446UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

